

# Application of ARC-12 Findings to Gastrointestinal Cancer

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **ARC12**

Cat. No.: **B5004665**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The ARC-12 clinical trial (NCT04772989) is a Phase 1/1b study evaluating the safety, tolerability, and preliminary efficacy of AB308 in combination with zimberelimab for advanced malignancies, including a cohort for gastrointestinal (GI) cancer.<sup>[1][2][3]</sup> AB308 is an Fc-enabled anti-TIGIT humanized monoclonal antibody, and zimberelimab is an anti-PD-1 monoclonal antibody.<sup>[1]</sup> The trial aims to assess whether blocking the TIGIT pathway with AB308 can enhance the anti-tumor activity of PD-1 inhibition with zimberelimab.<sup>[1]</sup>

This document provides detailed application notes and protocols based on the principles and findings emerging from studies like ARC-12, focusing on the dual blockade of TIGIT and PD-1 pathways in gastrointestinal cancers. While specific quantitative data from the ARC-12 GI cohort is maturing, we will draw upon closely related and informative studies investigating this therapeutic strategy in GI malignancies, such as the EDGE-Gastric trial.

## Mechanism of Action: Dual TIGIT and PD-1 Blockade

TIGIT (T-cell immunoreceptor with Ig and ITIM domains) and PD-1 (Programmed cell death protein 1) are two distinct inhibitory receptors expressed on T cells and Natural Killer (NK) cells. In the tumor microenvironment, the binding of these receptors to their respective ligands (PVR and PD-L1/L2) on tumor cells and antigen-presenting cells leads to the suppression of anti-tumor immunity.

The therapeutic hypothesis is that the simultaneous blockade of both TIGIT and PD-1 can synergistically reinvigorate the anti-tumor immune response, leading to enhanced tumor cell killing.



[Click to download full resolution via product page](#)

**Fig. 1:** Dual Blockade of TIGIT and PD-1 Pathways.

## Preclinical and Clinical Data in Gastrointestinal Cancer

While specific data from the ARC-12 gastrointestinal cohort is not yet fully published, results from the EDGE-Gastric study (NCT05329766), which evaluates the anti-TIGIT antibody domvanalimab in combination with zimberelimab and chemotherapy (FOLFOX) in first-line advanced gastroesophageal cancer, provide strong rationale and preliminary evidence for this approach.[\[4\]](#)[\[5\]](#)

## Summary of Key Quantitative Data (from EDGE-Gastric Study)

| Parameter                                    | All Patients (n=41) | PD-L1-high (TAP $\geq 5\%$ ) | PD-L1-low (TAP <5%) |
|----------------------------------------------|---------------------|------------------------------|---------------------|
| Objective Response Rate (ORR)                | 59%                 | 80%                          | 46%                 |
| Confirmed Complete Responses                 | 2                   | -                            | -                   |
| 6-month Progression-Free Survival (PFS) Rate | 77%                 | 93%                          | 68%                 |
| Median Time on Treatment                     | 33 weeks            | -                            | -                   |
| Median Follow-up                             | 8.1 months          | -                            | -                   |

Data as of September 4, 2023. TAP = Tumor Activity Positivity.[\[4\]](#)

These encouraging early data suggest that the combination of an anti-TIGIT antibody with an anti-PD-1 antibody and chemotherapy has the potential to improve outcomes in patients with upper GI cancers, particularly those with high PD-L1 expression.[\[4\]](#)[\[5\]](#)

## Application Notes

- Patient Stratification: The data from the EDGE-Gastric study suggest that PD-L1 expression may be a predictive biomarker for response to TIGIT/PD-1 blockade in gastrointestinal cancers.[\[4\]](#) Therefore, the assessment of PD-L1 status in tumor biopsies should be considered for patient selection in future clinical trials and potential therapeutic application.
- Combination Therapy: The combination of TIGIT/PD-1 blockade with standard-of-care chemotherapy, such as FOLFOX, appears to be a promising strategy.[\[5\]](#) The chemotherapy may enhance the immunogenic cell death of tumor cells, thereby priming the immune system for a more robust response to immunotherapy.
- Safety Profile: In the EDGE-Gastric study, the combination of domvanalimab, zimberelimab, and chemotherapy had a manageable safety profile. The most common adverse events were

related to chemotherapy, such as neutropenia and nausea.<sup>[4]</sup> Importantly, no new safety signals were observed with the addition of the anti-TIGIT antibody.

## Experimental Protocols

### In Vitro T-Cell Activation Assay

**Objective:** To assess the ability of anti-TIGIT and anti-PD-1 antibodies, alone or in combination, to enhance T-cell activation in the presence of gastrointestinal cancer cells.

**Methodology:**

- Co-culture peripheral blood mononuclear cells (PBMCs) from healthy donors with a human gastrointestinal cancer cell line (e.g., AGS, MKN-45) that expresses PVR and PD-L1.
- Treat the co-cultures with isotype control antibodies, anti-TIGIT antibody (e.g., AB308), anti-PD-1 antibody (e.g., zimberelimab), or the combination of both antibodies.
- After 72-96 hours of incubation, harvest the non-adherent cells (lymphocytes).
- Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD8) and activation markers (e.g., CD69, ICOS).
- Analyze the expression of activation markers on T cells by flow cytometry.
- Measure the concentration of cytokines (e.g., IFN- $\gamma$ , TNF- $\alpha$ ) in the culture supernatant using ELISA or a multiplex cytokine assay.



[Click to download full resolution via product page](#)

**Fig. 2:** Workflow for In Vitro T-Cell Activation Assay.

## Syngeneic Mouse Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of dual TIGIT and PD-1 blockade in a mouse model of gastrointestinal cancer.

### Methodology:

- Implant a syngeneic mouse colon cancer cell line (e.g., CT26, MC38) subcutaneously into the flank of immunocompetent mice (e.g., BALB/c or C57BL/6).
- Once tumors are established (e.g., 50-100 mm<sup>3</sup>), randomize the mice into treatment groups:
  - Vehicle control (e.g., PBS)
  - Anti-mouse TIGIT antibody
  - Anti-mouse PD-1 antibody
  - Combination of anti-TIGIT and anti-PD-1 antibodies

- Administer the antibodies intraperitoneally (i.p.) or intravenously (i.v.) according to a predefined schedule (e.g., twice a week for 3 weeks).
- Measure tumor volume and body weight 2-3 times per week.
- At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).



[Click to download full resolution via product page](#)

**Fig. 3:** Workflow for Syngeneic Mouse Tumor Model.

## Conclusion

The therapeutic strategy of dual TIGIT and PD-1 blockade, as investigated in the ARC-12 trial and supported by data from studies like EDGE-Gastric, holds significant promise for the treatment of gastrointestinal cancers. The available evidence suggests that this combination can lead to improved response rates, particularly in patients with PD-L1-positive tumors. The provided protocols offer a framework for further preclinical and translational research to optimize this immunotherapy approach for patients with gastrointestinal malignancies. As more data from the ARC-12 trial becomes available, a more refined understanding of the patient populations most likely to benefit from this combination therapy will emerge.

#### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. [ashpublications.org](http://ashpublications.org) [ashpublications.org]
- 2. [trials.arcusbio.com](http://trials.arcusbio.com) [trials.arcusbio.com]
- 3. [ClinicalTrials.gov](http://ClinicalTrials.gov) [clinicaltrials.gov]
- 4. [gilead.com](http://gilead.com) [gilead.com]
- 5. [oncologynewscentral.com](http://oncologynewscentral.com) [oncologynewscentral.com]
- To cite this document: BenchChem. [Application of ARC-12 Findings to Gastrointestinal Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b5004665#application-of-arc-12-findings-to-gastrointestinal-cancer\]](https://www.benchchem.com/product/b5004665#application-of-arc-12-findings-to-gastrointestinal-cancer)

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)